2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid

Description

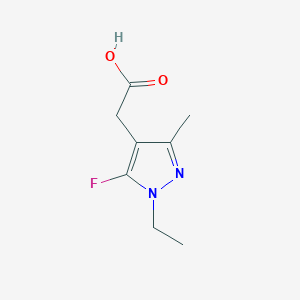

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1823818-15-0) is a pyrazole derivative with the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 186.19 g/mol . It features a pyrazole ring substituted with ethyl, fluorine, and methyl groups, along with an acetic acid functional group at the 4-position. The compound is marketed as a synthetic building block for pharmaceutical and agrochemical research, available in varying quantities (e.g., 50 mg to 500 mg) through suppliers like American Elements and CymitQuimica .

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-3-11-8(9)6(4-7(12)13)5(2)10-11/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMMSTDJEUASBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-chloro-3-methyl-1-ethylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study demonstrated that 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid and its derivatives were screened against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The results showed significant inhibition zones, suggesting potential as antibacterial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies highlighted its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Herbicidal Properties

The pyrazole moiety is known for its herbicidal activity. Compounds with similar structures have been developed as herbicides, targeting specific weeds while minimizing harm to crops. The efficacy of this compound in this regard is under investigation, with preliminary results indicating potential effectiveness against certain weed species .

Polymer Synthesis

In materials science, the compound is utilized in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has shown that incorporating pyrazole derivatives into polymer matrices can improve their performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Variations

The compound is compared below with three analogous pyrazole derivatives (Table 1):

Table 1: Structural and Functional Group Comparisons

Notes on Discrepancies:

- vs. : A conflicting entry in lists a molecular formula of C₈H₉F₃N₂O₂ (222.17 g/mol) for a compound with the same IUPAC name . This suggests either a typographical error or a structurally distinct isomer with additional fluorine atoms. Further crystallographic validation (e.g., via SHELX programs ) would clarify this discrepancy.

Physicochemical and Functional Differences

Acidity and Solubility: The acetic acid group in the target compound enhances water solubility compared to the methanol derivative (e.g., (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol), which lacks ionizable protons .

Hydrogen Bonding and Crystallinity: The carboxylic acid group in the target compound facilitates strong hydrogen bonds, influencing crystal packing and stability . In contrast, the methanol derivative forms weaker hydrogen bonds via -OH, which may result in less predictable solid-state behavior.

Synthetic Utility: The target compound’s acetic acid group allows for straightforward conjugation with amines or alcohols, making it versatile in drug design . The discontinued trifluoromethyl-pyridinone derivative (Table 1) exemplifies a more complex scaffold, likely used in targeted kinase inhibition .

Biological Activity

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1823818-15-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

- Molecular Formula : C₈H₁₁FN₂O₂

- Molecular Weight : 186.18 g/mol

- CAS Number : 1823818-15-0

- Structure : The chemical structure consists of a pyrazole ring substituted with an ethyl and a fluoromethyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. The biological evaluation of this compound indicates significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 54.25 | Moderate inhibition |

| HeLa (Cervical Cancer) | 38.44 | Significant inhibition |

| MDA-MB-231 (Breast Cancer) | 32.00 | Strong inhibition |

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by minimal toxicity against healthy fibroblast cells (growth percentage = 80.06%) .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory assays. Studies demonstrate that it can inhibit pro-inflammatory cytokine production, specifically TNF-alpha, in vitro. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, providing a dual action in both cancer and inflammatory conditions .

The mechanism by which this compound exerts its effects is hypothesized to involve:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.

- Regulation of Apoptotic Proteins : It downregulates Bcl-2 and upregulates Bax, promoting apoptotic pathways .

- Targeting Signaling Pathways : Interference with p38 MAPK and VEGFR signaling pathways has been observed, suggesting a multifaceted approach to inhibiting tumor growth .

Study on HepG2 Cells

A detailed investigation into the effects of this compound on HepG2 liver cancer cells revealed:

- Growth Inhibition : An IC50 value of approximately 54.25 µM was recorded.

- Mechanistic Insights : The study indicated that the compound could significantly reduce cell viability through apoptosis induction.

Study on HeLa Cells

In another study focusing on HeLa cervical cancer cells:

- Cytotoxicity Assessment : The compound showed an IC50 value of 38.44 µM.

- Apoptosis Induction : Flow cytometry analysis confirmed increased early apoptotic cell populations upon treatment with the compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by fluorination at the pyrazole core. Key steps include:

- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30–60 minutes at 120–150°C) .

- Fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures . Optimization parameters: pH control (6.5–7.0), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for hydrazine:β-keto ester) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

- X-ray crystallography to resolve the 3D structure, particularly for verifying substituent positions (e.g., ethyl at N1, fluorine at C5) .

- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) for purity assessment (>95%) and molecular ion confirmation .

Advanced Research Questions

Q. What is the mechanistic role of the fluorine substituent in modulating the compound’s reactivity or bioactivity?

Methodological Answer: Fluorine at C5 enhances:

- Electron-withdrawing effects , stabilizing the pyrazole ring and increasing resistance to metabolic degradation .

- Hydrophobic interactions in biological targets (e.g., enzyme active sites), as shown in molecular docking studies . Experimental validation:

- Compare fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., IC₅₀ shifts by 2–3 orders of magnitude) .

- Use ¹⁹F NMR to track metabolic stability in liver microsome models .

Q. How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer: Apply the ICReDD framework (Integrated Computational-Experimental Reaction Design and Discovery):

- Quantum chemical calculations (DFT, B3LYP/6-31G*) to predict transition states and regioselectivity in substitution reactions .

- Machine learning (e.g., Random Forest models) to correlate substituent electronic parameters (Hammett σ) with reaction yields .

- High-throughput virtual screening for identifying bioactivity hotspots (e.g., pyrazole C3 methyl as a steric modulator) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Systematic approaches include:

- Dose-response standardization : Use fixed protocols (e.g., 24-hour incubation, 10 µM–100 µM range) to minimize variability .

- Orthogonal assays : Validate pesticidal activity in both in vitro (enzyme inhibition) and in vivo (plant model) systems .

- Meta-analysis of crystallographic data to identify structural motifs correlated with activity (e.g., hydrogen-bonding patterns at the acetic acid moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.